2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-11-5(2-3-10-11)7-9-4-6(14-7)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
LYATVGFWNOPBIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Synthesis via Cyclization of Thioamides
According to US Patent US7408069B2, a common route involves reacting α-aminothioesters or thioamides with halogenated carbonyl compounds under reflux conditions in solvents such as acetic acid or trifluoroacetic acid. The process proceeds as follows:
| Step | Reaction Details | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of thiazole intermediate via cyclization of a thioamide with halogenated acyl compounds | Reflux in acetic acid | High yields (~70-80%) |
| 2 | Functionalization of the thiazole with substituents (e.g., methyl groups) | Reflux or microwave-assisted | Optimized for selectivity |
Example of Thiazole Formation
Reaction of substituted α-haloketones with thioamides in acetic acid yields 2-aminothiazole derivatives, which can be further functionalized to introduce the carboxylic acid group at position 5.
Preparation of the 1-Methyl-1H-Pyrazol-5-yl Group
Pyrazole Synthesis via Hydrazine Cyclization
The pyrazole moiety is commonly prepared through cyclization of hydrazines with β-dicarbonyl compounds such as acetylacetone or ethyl acetoacetate:
| Step | Reaction Details | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Condensation of hydrazine hydrate with β-dicarbonyl compounds | Reflux in ethanol or acetic acid | Yields around 65-80% |
| 2 | Methylation at N-1 position | Methyl iodide or dimethyl sulfate | Efficient methylation with excess methylating agent |
Example:
Reaction of hydrazine hydrate with acetylacetone, followed by methylation using methyl iodide, yields 1-methyl-1H-pyrazol-5-yl derivatives.
Coupling of Pyrazole and Thiazole Units
The key to synthesizing 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid is coupling the two heterocyclic units. This is achieved via nucleophilic substitution or condensation:
Direct Coupling via Nucleophilic Attack
- The pyrazole's nitrogen atom acts as a nucleophile attacking electrophilic centers on the thiazole intermediate.
- Alternatively, the pyrazole derivative can be functionalized with reactive groups (e.g., halides or acyl chlorides) to facilitate coupling.
Use of Intermediates
- The process often involves converting the pyrazole to a suitable intermediate, such as a pyrazolyl halide, which then reacts with the thiazole derivative under basic or acidic conditions.
Optimized Synthetic Route
Based on the literature, an optimized route for synthesizing the target compound involves:
| Step | Description | Reagents & Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Synthesis of 2-aminothiazole-5-carboxylic acid | Thioamide + halogenated acyl compound in acetic acid | ~70-80% |
| 2 | Conversion to 2-(1-methyl-1H-pyrazol-5-yl)-thiazole intermediate | Hydrazine + methylation | ~65-75% |
| 3 | Coupling of pyrazole and thiazole units | Nucleophilic substitution in refluxing solvent | ~60-70% |
| 4 | Final oxidation to introduce carboxylic acid | Potassium permanganate or other oxidants | >80% |
Research Findings and Data Tables
Notes and Considerations
- Reaction Environment: Most steps are performed under reflux at temperatures between 40–70°C, often under inert atmosphere to prevent oxidation of sensitive intermediates.
- Purification: Recrystallization from solvents such as ethanol, methanol, or hexane is standard for purification.
- Yield Optimization: Use of excess reagents, controlled temperature, and inert atmospheres improve yields.
- Safety: Handling of halogenated compounds, hydrazine, and strong oxidants requires appropriate safety measures.
Chemical Reactions Analysis
Substitution and Functionalization
The carboxylic acid group at position 5 of the thiazole ring facilitates substitution reactions:
Reaction 3: Esterification
-
Reagents : Thionyl chloride (SOCl₂) + alcohol (e.g., CH₃OH)
-
Conditions : Room temperature, 1 hour.
-
Outcome : Methyl ester derivatives (e.g., methyl 5-carboxylate).
Reaction 4: Amidation
-
Reagents : Amine (e.g., NH₂CH₂CH₃) + coupling agents (e.g., DCC/DMAP)
-
Conditions : DMF, 0°C to room temperature, 12 hours.
-
Outcome : Amide derivatives with enhanced bioavailability.
Cyclocondensation and Heterocycle Formation
The pyrazole-thiazole scaffold undergoes cyclocondensation with aryl groups:
Reaction 5: Cyclocondensation with Phenacyl Bromides
-
Reagents : Pyrazole-3-carbothioamides (7a–d) + substituted phenacyl bromides (8a–f)
-
Outcome : 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives (10a–ab).
Reaction 6: Oxidation and Nitrile Formation
-
Reagents : 2-Iodoxybenzoic acid (IBX) in DMSO
-
Outcome : Pyrazole-3-carbaldehydes (6a–d), converted to nitriles (7a–d) via NH₃/I₂ in THF.
Biologically Relevant Transformations
Derivatives of this compound exhibit enzyme-inhibitory and anticancer activity through:
Reaction 7: Antimicrobial Cyclocondensation
-
Reagents : Thiazole derivatives (10a–ab) + microbial cultures (E. coli, S. aureus)
-
Outcome : Inhibition of bacterial growth, with IC₅₀ values ≤ 10 µM for select strains .
Reaction 8: Anticancer Cell Cycle Modulation
-
Reagents : Compound 14 (thiazolyl-pyrazole derivative) + human B-cell lymphoma cells (BJAB)
-
Outcome : G0/G1 cell cycle arrest and potent antiproliferative activity (GI₅₀ = 0.03 µM) .
Data Tables
Table 1: Key Synthesis Reactions
Table 2: Biological Activity
| Compound | Target | Activity | IC₅₀/GI₅₀ | Citation |
|---|---|---|---|---|
| 14 | BJAB cells | Antiproliferative | 0.03 µM | |
| 10j | E. coli | Antibacterial | ≤10 µM |
Scientific Research Applications
2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences in substituents, biological activity, and physicochemical properties:
Structural and Functional Insights
- Thiazole vs.
- Substituent Effects: The benzylamino group in 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives () introduces flexibility and hydrogen-bonding capacity, enhancing xanthine oxidase inhibition (IC₅₀ values comparable to Febuxostat) . In contrast, rigid pyrazine () or furan () substitutions may limit conformational adaptability.
- Carboxylic Acid Positioning : Shifting the carboxylic acid from thiazole-5 (target compound) to pyrazole-5 () changes hydrogen-bonding interactions, impacting solubility and target engagement .
Physicochemical Properties
- Solubility and LogP : The carboxylic acid group enhances aqueous solubility (critical for oral bioavailability), while hydrophobic substituents (e.g., propyl in ) increase logP, affecting membrane permeability .
- Thermal Stability : Pyrazine-substituted analogs () show higher melting points (~237–238°C), suggesting greater crystallinity and stability compared to the target compound .
Biological Activity
2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the realm of medicinal chemistry. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
The chemical formula for 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid is C₈H₇N₃O₂S, with a molecular weight of 209.23 g/mol. It is characterized by the presence of both pyrazole and thiazole moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₇N₃O₂S |
| Molecular Weight | 209.23 g/mol |
| IUPAC Name | 2-(1-methylpyrazol-5-yl)-1,3-thiazole-5-carboxylic acid |
| Appearance | Powder |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, derivatives of 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid have shown promising results against various cancer cell lines:
- In vitro Studies : The compound demonstrated significant antiproliferative activity against lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Notably, it exhibited strong effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Mechanism of Action : Research indicates that these compounds may induce cell cycle arrest at the G0/G1 phase and selectively inhibit tumor cell proliferation without adversely affecting normal human cells .
Antimicrobial Activity
The pyrazole moiety has been recognized for its antimicrobial properties . Compounds derived from this structure have shown effectiveness against various pathogens, although specific data on the thiazole derivative's antimicrobial efficacy remains limited .
Insecticidal Activity
Some studies have explored the insecticidal properties of related pyrazole-thiazole compounds. For instance, certain derivatives exhibited notable mortality rates against Aphis fabae, suggesting potential applications in agricultural pest control .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:
- Substituents on Pyrazole : Variations in substituents on the pyrazole ring significantly influence anticancer activity. For example, modifications that enhance hydrophobic interactions can improve binding affinity to target proteins .
- Thiazole Contributions : The thiazole ring also plays a pivotal role in enhancing bioactivity. Substituents at specific positions can lead to increased cytotoxicity against cancer cells .
Case Studies
Several case studies illustrate the biological efficacy of 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid derivatives:
- Case Study 1 : A derivative was tested against a panel of hematologic and solid tumor cell lines, demonstrating selective inhibition of human B-cell lymphoma (BJAB) with no cytotoxic effects on normal cells .
- Case Study 2 : Another study reported that a compound from this class induced apoptosis in liver cancer cells through mitochondrial pathways .
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. The thiazole C5-carboxylic acid proton appears downfield (δ 12-13 ppm) .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1680-1720 cm⁻¹) .
Advanced Techniques - X-ray Crystallography : SHELX programs (SHELXL) resolve crystal packing and hydrogen-bonding networks .
- DFT Studies : Gaussian09 with B3LYP/6-311+G(d,p) basis set optimizes geometry and predicts vibrational frequencies .
How does the pyrazole-thiazole scaffold influence biological activity, and what assays are suitable for evaluation?
Biological Relevance
The pyrazole-thiazole core is found in kinase inhibitors (e.g., Febuxostat analogs) and antimicrobial agents. Key interactions:
- Thiazole sulfur binds metal ions in enzymatic active sites.
- Pyrazole N-methyl group enhances lipophilicity, improving membrane permeability .
Assay Design - Enzyme Inhibition : Test against xanthine oxidase (UV-Vis at 295 nm) using allopurinol as a control .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .
How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Q. Troubleshooting Strategies
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities >95% .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
- Cross-Validate Data : Compare with structurally similar compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, mp 220–225°C) .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Q. Scale-Up Considerations
- Solvent Selection : Replace DMF with biodegradable alternatives (e.g., Cyrene) to reduce toxicity.
- Catalyst Recycling : Immobilize Pd catalysts on silica to minimize metal leaching .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress in real time.
How do computational models aid in predicting drug-likeness or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
